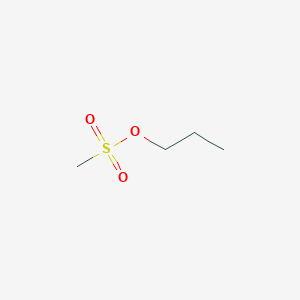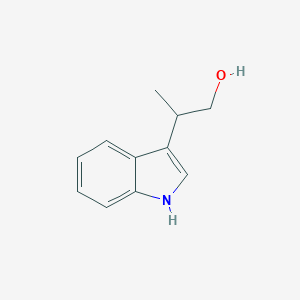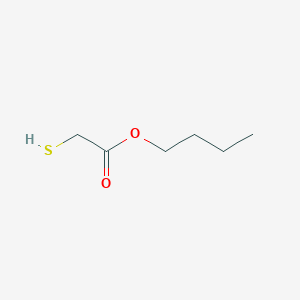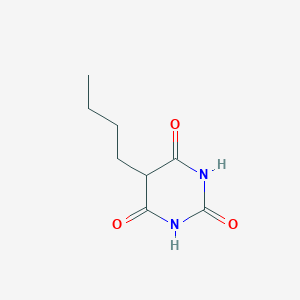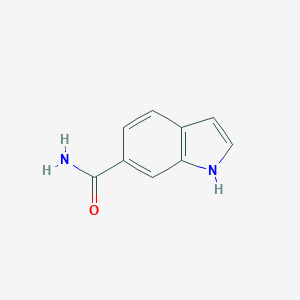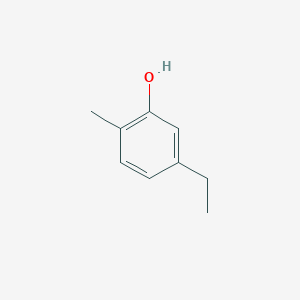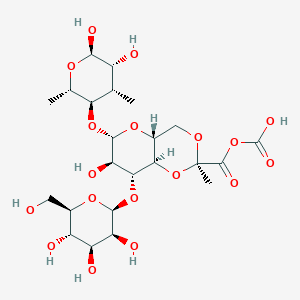
exopolysaccharide, Pseudomonas
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exopolysaccharides (EPS) are a diverse group of biopolymers produced by various microorganisms. Pseudomonas is a genus of Gram-negative bacteria that are known to produce EPS with a wide range of applications. The EPS produced by Pseudomonas are of particular interest due to their unique physicochemical properties and potential applications in various fields such as biotechnology, food, and pharmaceutical industries.
作用机制
The mechanism of action of exopolysaccharide, Pseudomonas produced by Pseudomonas is complex and varies depending on the specific exopolysaccharide, Pseudomonas structure and the target organism. exopolysaccharide, Pseudomonas have been shown to interact with various cell surface receptors and signaling pathways, leading to a wide range of biological effects such as modulation of immune responses, inhibition of bacterial adhesion, and promotion of wound healing.
生化和生理效应
Exopolysaccharide, Pseudomonas produced by Pseudomonas have been shown to possess a wide range of biochemical and physiological effects. They have been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. exopolysaccharide, Pseudomonas have also been shown to interact with various extracellular matrix proteins and promote cell adhesion and migration.
实验室实验的优点和局限性
Exopolysaccharide, Pseudomonas produced by Pseudomonas have several advantages and limitations for lab experiments. They are relatively easy to produce and purify, and their physicochemical properties can be easily modified by genetic engineering. However, exopolysaccharide, Pseudomonas production can be affected by various environmental factors such as temperature, pH, and nutrient availability, which can make reproducibility of experiments challenging.
未来方向
The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified. One area of future research is the development of novel exopolysaccharide, Pseudomonas-based biomaterials for tissue engineering and regenerative medicine. Another area of future research is the identification of novel exopolysaccharide, Pseudomonas structures with unique biological activities and potential therapeutic applications. Additionally, the development of novel exopolysaccharide, Pseudomonas production and purification methods can further enhance the potential applications of exopolysaccharide, Pseudomonas produced by Pseudomonas.
Conclusion:
exopolysaccharide, Pseudomonas produced by Pseudomonas are a diverse group of biopolymers with a wide range of potential applications in various fields. The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas is a complex process involving the activity of several enzymes and regulatory proteins. exopolysaccharide, Pseudomonas produced by Pseudomonas possess a wide range of biological activities and have been extensively studied for their potential applications in various fields. The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified for further research.
合成方法
The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas involves the activity of several enzymes and regulatory proteins. The exopolysaccharide, Pseudomonas biosynthesis pathway is initiated by the transfer of sugar molecules from nucleotide sugars to the lipid carrier undecaprenyl phosphate. The undecaprenyl phosphate-linked sugar molecules are then transported across the cytoplasmic membrane by a flippase enzyme. The sugar molecules are then polymerized by glycosyltransferase enzymes to form the exopolysaccharide, Pseudomonas chains, which are then transported outside the cell by a dedicated secretion system.
科学研究应用
Exopolysaccharide, Pseudomonas produced by Pseudomonas have been extensively studied for their potential applications in various fields. They have been shown to possess a wide range of biological activities such as immunomodulatory, antitumor, and antimicrobial properties. exopolysaccharide, Pseudomonas produced by Pseudomonas have also been used as a natural flocculant in wastewater treatment and as a food additive to improve the texture and stability of food products.
属性
CAS 编号 |
128531-82-8 |
|---|---|
产品名称 |
exopolysaccharide, Pseudomonas |
分子式 |
C23H36O18 |
分子量 |
600.5 g/mol |
IUPAC 名称 |
carboxy (2R,4aR,6R,7R,8R,8aR)-6-[(2S,3R,4S,5R,6R)-5,6-dihydroxy-2,4-dimethyloxan-3-yl]oxy-7-hydroxy-2-methyl-8-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylate |
InChI |
InChI=1S/C23H36O18/c1-6-10(25)18(30)35-7(2)15(6)38-20-14(29)17(39-19-13(28)12(27)11(26)8(4-24)36-19)16-9(37-20)5-34-23(3,41-16)21(31)40-22(32)33/h6-20,24-30H,4-5H2,1-3H3,(H,32,33)/t6-,7-,8+,9+,10+,11+,12-,13-,14+,15+,16+,17+,18+,19-,20-,23+/m0/s1 |
InChI 键 |
FOAPRBCMXZQJRS-FQEIHMINSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@@](O3)(C)C(=O)OC(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)O)O |
SMILES |
CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |
规范 SMILES |
CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |
其他 CAS 编号 |
128531-82-8 |
同义词 |
EPS I, Pseudomonas EPS I, Ralstonia epsi exopolysaccharide, Ralstonia exopolysaccharide, Pseudomonas exopolysaccharide, Pseudomonas aeruginosa exopolysaccharide, Pseudomonas marginalis PMEP Pseudomonas aeruginosa exopolysaccharide Pseudomonas marginalis exopolysaccharide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



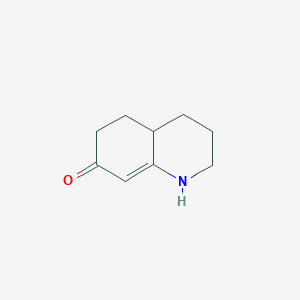
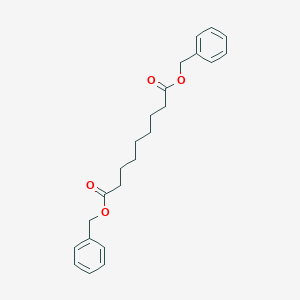
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
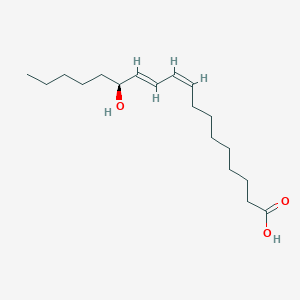
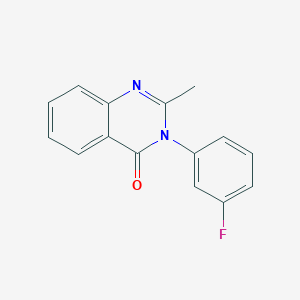
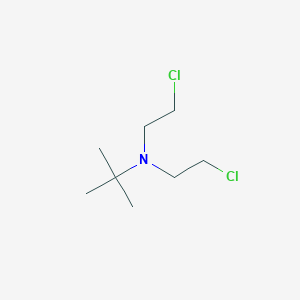
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
